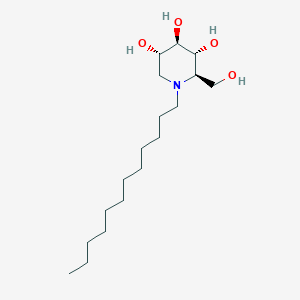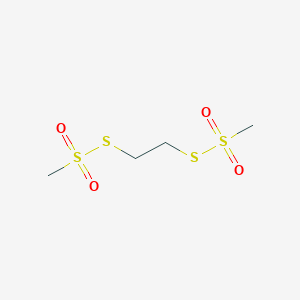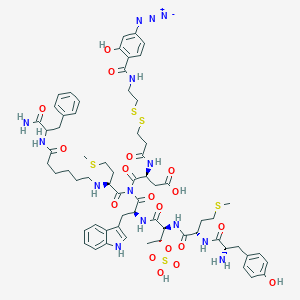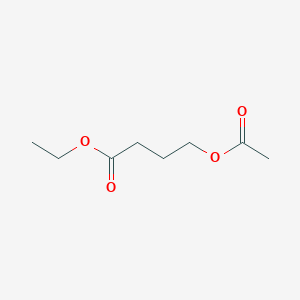
己基 β-D-吡喃葡萄糖苷
描述
Hexyl beta-D-glucopyranoside is a non-ionic surfactant commonly used for solubilizing membrane proteins. It is a type of alkyl glucoside, which consists of a glucose molecule bonded to a hexyl group. This compound is known for its amphipathic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties .
科学研究应用
Hexyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of homogeneous bilayer liposomes and other nanostructures.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.
作用机制
Target of Action
It is known to be a non-ionic detergent used for solubilizing membrane proteins , suggesting that its targets could be membrane proteins.
Mode of Action
As a non-ionic detergent, Hexyl Beta-D-Glucopyranoside likely interacts with its targets by disrupting the lipid bilayer of cell membranes, thereby solubilizing membrane proteins . This allows the proteins to be extracted from the membrane for further study or manipulation.
Result of Action
The molecular and cellular effects of Hexyl Beta-D-Glucopyranoside’s action largely depend on the specific membrane proteins it interacts with. By solubilizing these proteins, it can facilitate their study and potentially influence cellular processes in which these proteins are involved .
Action Environment
Environmental factors such as temperature, pH, and ionic strength can influence the action, efficacy, and stability of detergents like Hexyl Beta-D-Glucopyranoside .
生化分析
Biochemical Properties
Hexyl beta-D-glucopyranoside is known to interact with various enzymes, proteins, and other biomolecules. It is often used in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions . The N189F dalcochinase mutant has been shown to give a higher yield of Hexyl beta-D-glucopyranoside via reverse hydrolysis reactions in buffer-saturated alcohol systems .
Cellular Effects
A structurally similar compound, (Z)-3-hexenyl-β-D-glucopyranoside, has demonstrated potent cytotoxic activity against Panc1 cancer cells . It was shown to induce cellular apoptosis and cell growth arrest at the S phase of the cell cycle in Panc1 cells .
Molecular Mechanism
It is known to be involved in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions . This process is catalyzed by the N189F dalcochinase mutant .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions , suggesting that it remains stable over time under these conditions.
Metabolic Pathways
It is known to be involved in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions .
Transport and Distribution
As a non-ionic detergent, it is likely to be distributed in areas where membrane proteins are present .
Subcellular Localization
As a non-ionic detergent, it is likely to be found in areas where membrane proteins are present .
准备方法
Synthetic Routes and Reaction Conditions: Hexyl beta-D-glucopyranoside can be synthesized through enzymatic methods, specifically using beta-glucosidase enzymes. The synthesis involves the reverse hydrolysis reaction, where glucose and hexanol are combined in the presence of the enzyme. The reaction typically occurs in non-aqueous systems such as organic solvents, ionic liquids, or co-solvent mixtures. For instance, a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme, and 20% (v/v) hexanol in an appropriate solvent system at 30°C can yield the desired product .
Industrial Production Methods: Industrial production of hexyl beta-D-glucopyranoside follows similar enzymatic synthesis routes but on a larger scale. The use of engineered enzymes and optimized reaction conditions ensures higher yields and purity. The process involves continuous monitoring and control of reaction parameters to maintain enzyme activity and prevent secondary hydrolysis of the product .
化学反应分析
Types of Reactions: Hexyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and hexanol in the presence of water and an enzyme. Transglucosylation involves the transfer of the glucose moiety to another alcohol or sugar molecule.
Common Reagents and Conditions:
Hydrolysis: Water and beta-glucosidase enzyme.
Transglucosylation: Another alcohol or sugar molecule and beta-glucosidase enzyme.
Major Products:
Hydrolysis: Glucose and hexanol.
Transglucosylation: A new alkyl glucoside with a different alkyl group.
相似化合物的比较
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
- Nonyl beta-D-glucopyranoside
- Methyl beta-D-galactopyranoside
属性
IUPAC Name |
2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZJLFFSJARQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860670 | |
| Record name | Hexyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexyl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59080-45-4 | |
| Record name | Hexyl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
51.5 °C | |
| Record name | Hexyl glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid](/img/structure/B43725.png)






